

Application Notes & Protocols: Leveraging 3,5-Diiodopyridine in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: **3,5-Diiodopyridine**

Cat. No.: **B1353092**

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Abstract

3,5-Diiodopyridine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its symmetrically substituted di-iodo structure offers two highly reactive sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bond compared to other halides allows for selective and sequential functionalization, enabling the construction of complex, unsymmetrically substituted pyridine scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of **3,5-diiodopyridine**, featuring detailed protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Value of 3,5-Diiodopyridine

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.^{[1][2]} **3,5-Diiodopyridine** (CAS: 53710-18-2, MW: 330.89 g/mol) serves as a particularly valuable starting material for derivatizing this core.^{[3][4]} The carbon-iodine bonds are the most reactive among halogens in oxidative addition to Palladium(0), the key initiating step in most cross-coupling reactions.^{[5][6]} This high reactivity allows for couplings to proceed under mild conditions and enables selective reactions in the

presence of less reactive halides (e.g., C-Br or C-Cl), providing a powerful tool for building molecular complexity. This guide explores the practical application of **3,5-diiodopyridine** in the synthesis of advanced pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and vinyl-aryl structures, which are common features in many drug candidates.[2][6] When applied to **3,5-diiodopyridine**, it allows for the introduction of diverse aryl and heteroaryl substituents.

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of **3,5-diiodopyridine**. This is the rate-determining step and is highly favorable for aryl iodides.
- Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.[6] The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade sensitive functional groups.
- Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

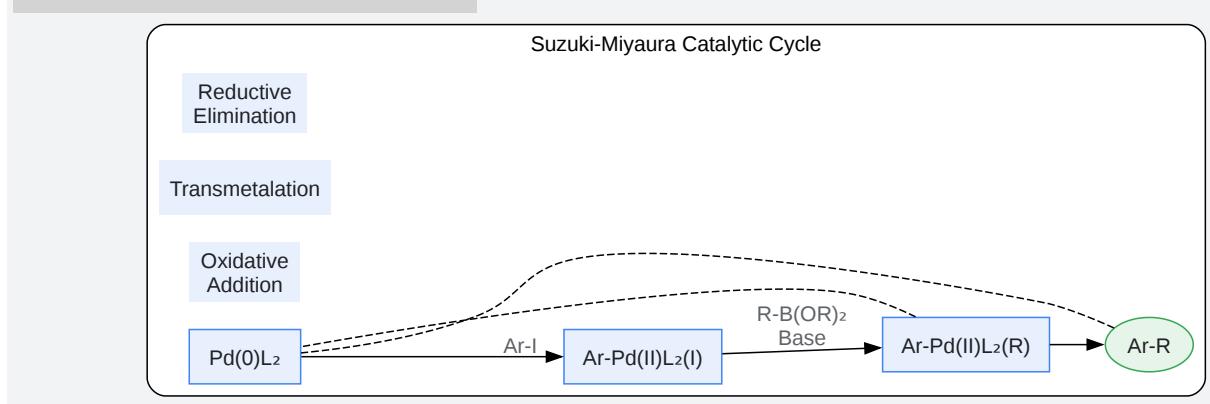
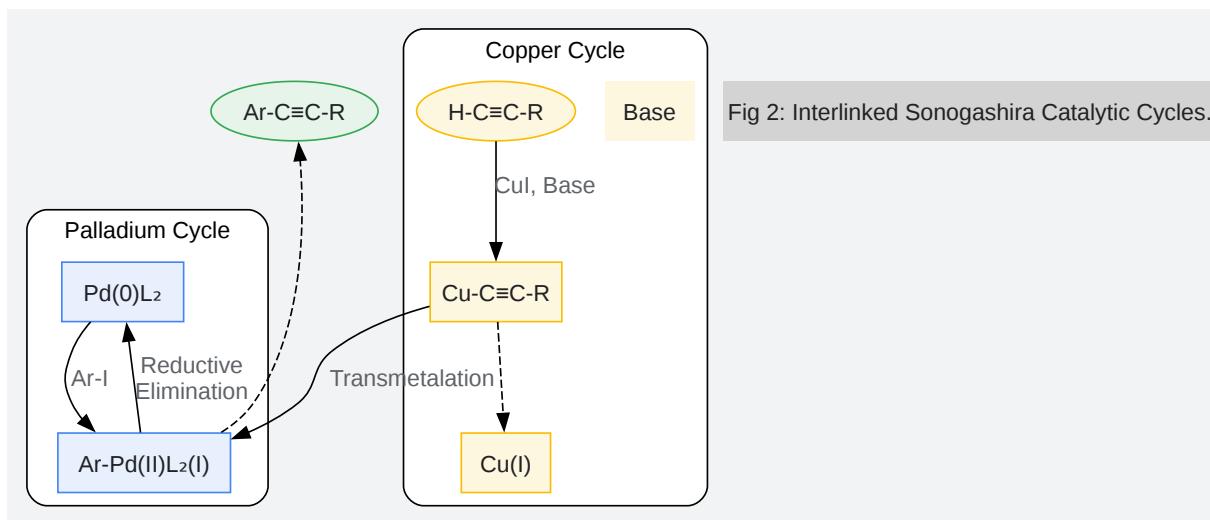
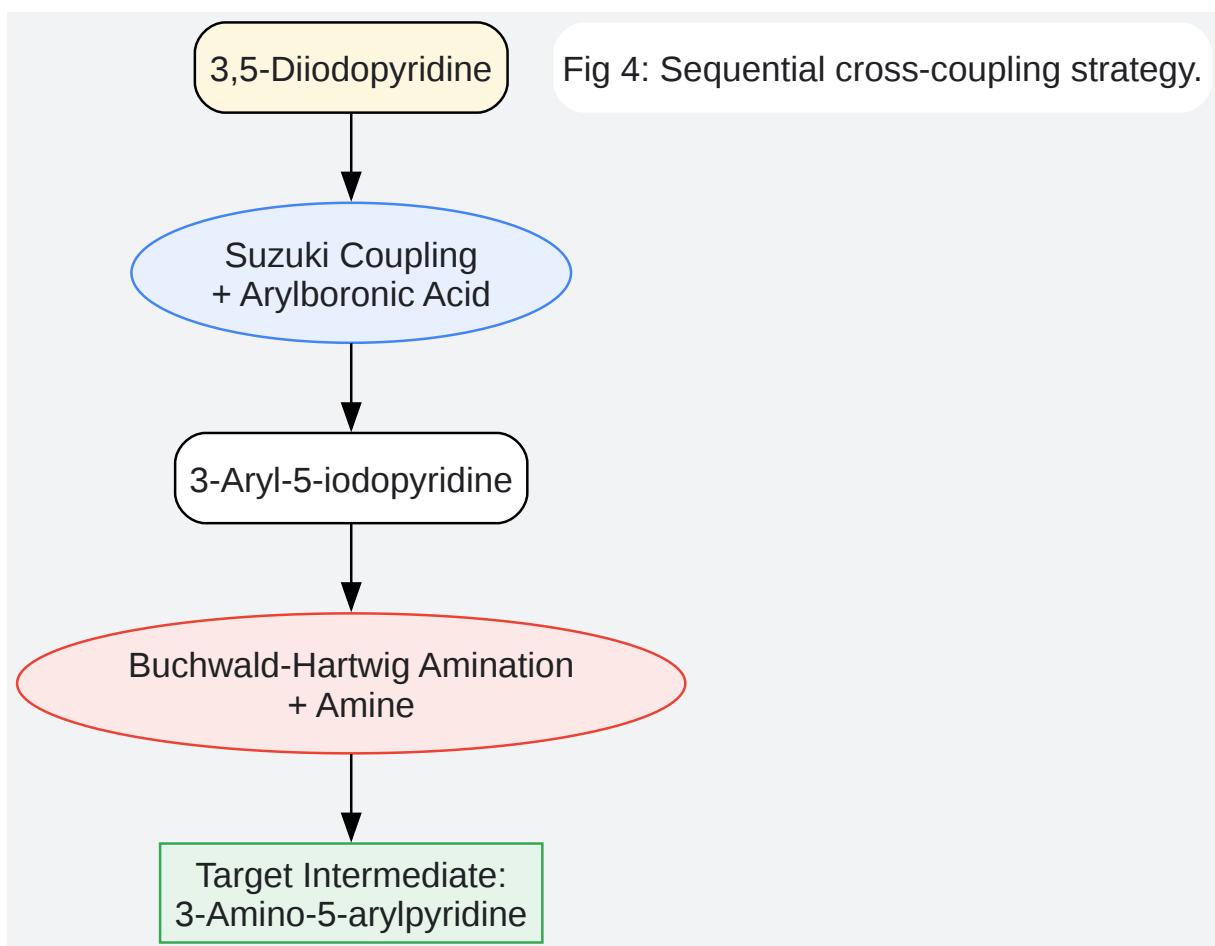
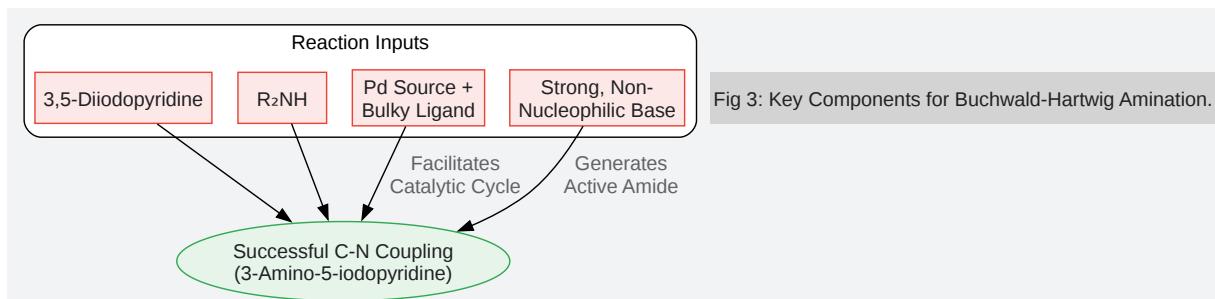


Fig 2: Interlinked Sonogashira Catalytic Cycles.





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